
1,2-Bis(3-bromophenyl)-1,2-ethanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(3-bromophenyl)-1,2-ethanediamine is an organic compound characterized by the presence of two bromophenyl groups attached to an ethanediamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(3-bromophenyl)-1,2-ethanediamine typically involves the reaction of 3-bromobenzaldehyde with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and minimize production costs. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.
化学反応の分析
Types of Reactions
1,2-Bis(3-bromophenyl)-1,2-ethanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromophenyl groups to phenyl groups or other reduced forms.
Substitution: The bromine atoms in the bromophenyl groups can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce phenyl derivatives. Substitution reactions can result in various functionalized derivatives.
科学的研究の応用
1,2-Bis(3-bromophenyl)-1,2-ethanediamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug precursor.
Industry: It is used in the development of advanced materials, such as polymers and electronic components.
作用機序
The mechanism of action of 1,2-Bis(3-bromophenyl)-1,2-ethanediamine involves its interaction with specific molecular targets and pathways. The bromophenyl groups can participate in various chemical interactions, such as hydrogen bonding and π-π stacking, which influence the compound’s reactivity and biological activity. The ethanediamine backbone provides flexibility and additional functional groups for further chemical modifications.
類似化合物との比較
Similar Compounds
1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-dione: This compound has similar structural features but with methoxy groups instead of bromine atoms.
1,2-Bis(4-bromophenyl)ethane: A related compound with bromine atoms in the para position.
1,2-Bis(3-bromophenyl)ethanediol: A similar compound with hydroxyl groups instead of amino groups.
Uniqueness
1,2-Bis(3-bromophenyl)-1,2-ethanediamine is unique due to the presence of both bromophenyl groups and an ethanediamine backbone, which provides a combination of reactivity and flexibility not found in other similar compounds. This uniqueness makes it a valuable compound for various research applications.
特性
分子式 |
C14H14Br2N2 |
|---|---|
分子量 |
370.08 g/mol |
IUPAC名 |
1,2-bis(3-bromophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H14Br2N2/c15-11-5-1-3-9(7-11)13(17)14(18)10-4-2-6-12(16)8-10/h1-8,13-14H,17-18H2 |
InChIキー |
ZDBDQKXPNYRIKQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Br)C(C(C2=CC(=CC=C2)Br)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


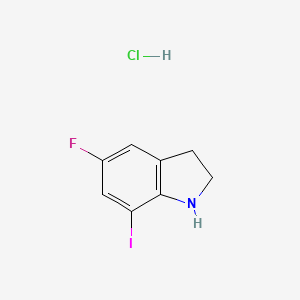
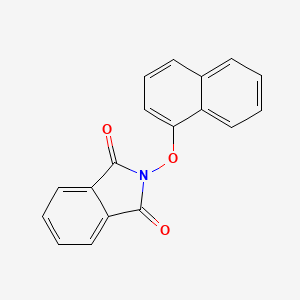
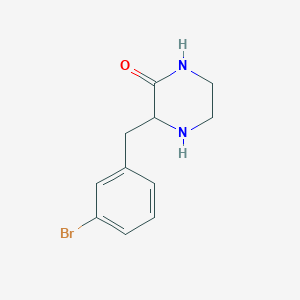

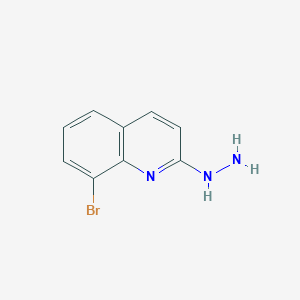
![3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid Pinacol Ester](/img/structure/B13681000.png)
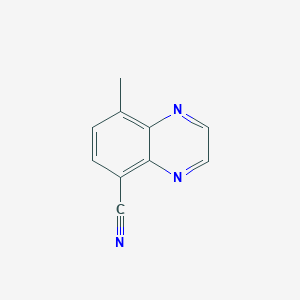
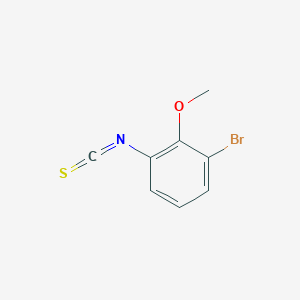
![2-(Trimethylsilyl)furo[2,3-b]pyridine](/img/structure/B13681012.png)
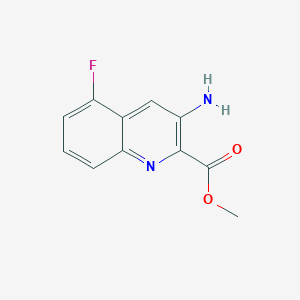
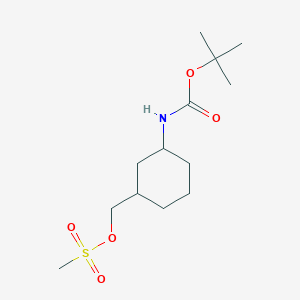
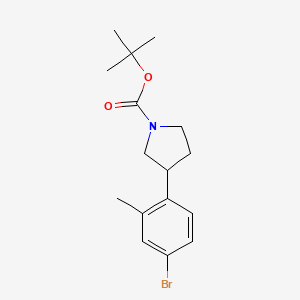
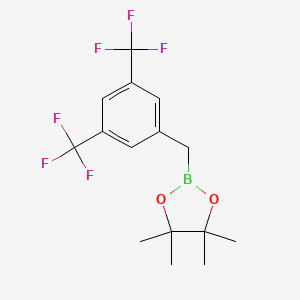
![2-Chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13681047.png)
